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Compound of Interest

Compound Name: B026

Cat. No.: B15142409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of B026, a

potent and selective inhibitor of the p300/CREB-binding protein (CBP) histone

acetyltransferases (HATs). The following sections detail the biochemical and cellular activities

of B026, comprehensive experimental protocols for its characterization, and visual

representations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Activity of B026
The inhibitory activity of B026 has been quantified against its primary enzymatic targets and in

various cancer cell lines. The data is summarized in the tables below.

Table 1: Enzymatic Inhibition by B026

Target Enzyme IC50 (nM)

p300 1.8[1]

CBP 9.5[1]

Table 2: Anti-proliferative Activity of B026 in Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM)

Maver-1 Mantle Cell Lymphoma 2.6[1]

MV-4-11 Acute Myeloid Leukemia 4.2[1]

22Rv1 Prostate Cancer 4.4[1]

LnCaP-FGC Prostate Cancer 9.8[1]

Kasumi-1 Acute Myeloid Leukemia 40.5[1]

K562 Chronic Myeloid Leukemia 104.4[1]

Mechanism of Action
B026 exerts its anti-cancer effects by selectively inhibiting the histone acetyltransferase activity

of p300 and CBP.[1] This inhibition leads to a reduction in the acetylation of histone H3 at lysine

27 (H3K27Ac), a key epigenetic mark associated with active gene transcription.[1]

Consequently, the expression of oncogenic transcription factors, such as MYC, which are

regulated by super-enhancer regions rich in p300/CBP, is decreased.[1]

Signaling Pathway of B026 Action
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B026 inhibits p300/CBP, reducing H3K27Ac and MYC expression.
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Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of B026 are

provided below.

p300/CBP Histone Acetyltransferase (HAT) Activity
Assay
This assay quantifies the enzymatic activity of p300/CBP and the inhibitory effect of B026. A

common method is the in vitro radiometric HAT assay.

Materials:

Recombinant human p300 or CBP enzyme

Histone H3 or H4 peptide substrate

[3H]-Acetyl-CoA (radiolabeled cofactor)

B026 compound

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Scintillation fluid and counter

Procedure:

Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the

p300 or CBP enzyme.

Add varying concentrations of B026 or DMSO (vehicle control) to the reaction mixture.

Initiate the reaction by adding [3H]-Acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
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Wash the paper to remove unincorporated [3H]-Acetyl-CoA.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition at each B026 concentration and determine the IC50

value.

Cell Proliferation (MTS) Assay
This colorimetric assay measures the number of viable cells in proliferation, allowing for the

determination of the anti-proliferative effects of B026.

Materials:

Cancer cell lines of interest

Complete cell culture medium

96-well plates

B026 compound

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium)

Phenazine ethosulfate (PES)

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with a serial dilution of B026 or DMSO for the desired duration (e.g., 72

hours).

Add the combined MTS/PES solution to each well.[1]
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Incubate the plate at 37°C for 1-4 hours.[1]

Measure the absorbance at 490 nm using a microplate reader.[1]

Calculate the percentage of cell viability relative to the DMSO control and determine the

IC50 value.

Western Blot for H3K27 Acetylation
This technique is used to detect changes in the levels of specific proteins, in this case, the

acetylation of histone H3 at lysine 27.

Materials:

Cells treated with B026 or DMSO

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer and system (e.g., PVDF membrane)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-H3K27Ac, anti-total Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Lyse the treated cells and quantify the protein concentration.

Denature the protein lysates and separate them by size using SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against H3K27Ac overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Normalize the H3K27Ac signal to the total Histone H3 signal to determine the relative

change in acetylation.

Experimental Workflow: Western Blot for H3K27Ac
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Workflow for assessing H3K27Ac levels after B026 treatment.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in

a cellular environment. The principle is that ligand binding increases the thermal stability of the

target protein.

Materials:

Cells treated with B026 or DMSO

Phosphate-buffered saline (PBS) with protease inhibitors

PCR tubes

Thermal cycler

Apparatus for cell lysis (e.g., for freeze-thaw cycles)

Centrifuge

Western blot materials (as described above) with an antibody against p300.

Procedure:

Treat intact cells with B026 or DMSO.

Wash and resuspend the cells in PBS with protease inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the tubes at a range of different temperatures in a thermal cycler for a short period

(e.g., 3 minutes).

Lyse the cells by freeze-thaw cycles.

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

Collect the supernatant containing the soluble, non-denatured proteins.
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Analyze the amount of soluble p300 in the supernatant by Western blot.

A shift in the melting curve to higher temperatures in the B026-treated samples indicates

target engagement.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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